1-Bromo-1,1-difluoroethane
Overview
Description
1-Bromo-1,1-difluoroethane is a chemical compound with the formula C2H3BrF2. It has a molecular weight of 144.946 . The IUPAC Standard InChI for this compound is InChI=1S/C2H3BrF2/c1-2(3,4)5/h1H3 .
Molecular Structure Analysis
The molecular structure of 1-Bromo-1,1-difluoroethane can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds between them .Chemical Reactions Analysis
The chemical reactions involving 1-Bromo-1,1-difluoroethane have been studied. One such reaction is CH3CF2Br + I2 = IBr + CH3CF2I . The C-Br bond dissociation energy in 1,1-difluorobromoethane has been determined .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-1,1-difluoroethane include its molecular weight (144.946) and its formula (C2H3BrF2) . The enthalpy of formation of gas at standard conditions is -474.3 ± 8.5 kJ/mol .Scientific Research Applications
Ion Chemistry in Air Plasma
1-Bromo-1,1-difluoroethane (Halothane) demonstrates unique ion chemistry when subjected to air plasma at atmospheric pressure. A study by Marotta et al. (2005) using atmospheric pressure chemical ionization mass spectrometry (APCI-MS) revealed the formation of various ionized species including ionized dimers and fragment ions, highlighting its potential in mass spectrometry applications (Marotta, Bosa, Scorrano, & Paradisi, 2005).
Synthesis of Fluorine-Containing Compounds
Dmowski (2011) reviewed the use of 1-Bromo-1,1-difluoroethane in the synthesis of various fluorine and particularly CF3 group-containing compounds. This includes the use of organometallic and free radical reactions, underlining its importance in synthetic chemistry (Dmowski, 2011).
Photoredox-Catalyzed Reactions
Chen, Xu, and Qing (2021) demonstrated the application of 1-Bromo-1,1-difluoroethane in photoredox-catalyzed reactions with alkenes. This method offers a direct route to 1-bromo-1-fluoroalkanes, a critical step in synthesizing various fluorine-containing compounds (Chen, Xu, & Qing, 2021).
Microwave Spectroscopy
Tatamitani et al. (1999) studied the microwave spectrum of 1-Bromo-1-fluoroethane, revealing important data about its molecular structure and nuclear quadrupole coupling constants. Such studies are crucial in understanding the electronic properties of the molecule (Tatamitani, Kuwano, Fuchigami, Oe, & Ogata, 1999).
Safety And Hazards
properties
IUPAC Name |
1-bromo-1,1-difluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrF2/c1-2(3,4)5/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCGGCMKJWCMKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(F)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101345244 | |
Record name | 1-Bromo-1,1-difluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101345244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1,1-difluoroethane | |
CAS RN |
420-47-3, 420-43-9 | |
Record name | 1-Bromo-1,1-difluoroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-1,1-difluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101345244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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